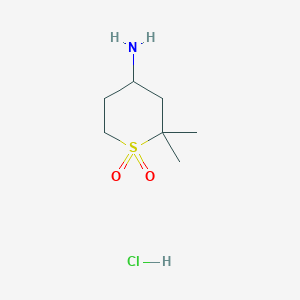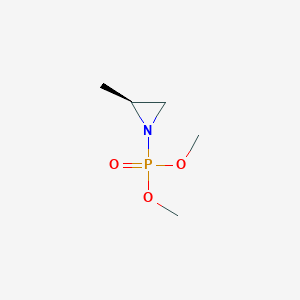
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide is a chemical compound characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Benzothiazole Derivation: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with carbon disulfide in the presence of an alkali.
Sulfanyl Group Introduction: The sulfanyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a suitable thiolating agent.
Acetamide Formation: The final step involves the reaction of the sulfanyl benzothiazole with 2,5-dimethylaniline in the presence of acetic anhydride to form the acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed to reduce the benzothiazole ring or the acetamide group.
Substitution: Substitution reactions are common, where various functional groups can be introduced or replaced on the benzothiazole ring or the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides, amines, or alcohols are used, often in the presence of a base or catalyst.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfanyl group.
Reduced Derivatives: Resulting from the reduction of the benzothiazole ring or the acetamide group.
Substituted Derivatives: Resulting from the substitution reactions on the benzothiazole ring or the acetamide moiety.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid: A related compound with a similar benzothiazole core but lacking the acetamide group.
2-(1,3-Benzothiazol-2-ylsulfanyl)butanedioic acid: Another related compound with a different functional group attached to the benzothiazole ring.
Uniqueness: 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-7-8-12(2)14(9-11)18-16(20)10-21-17-19-13-5-3-4-6-15(13)22-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZPSYDGMDUSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)
![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one dihydrochloride](/img/structure/B2902312.png)
![3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2902313.png)


![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)






